![molecular formula C8H16N2O2 B14237100 (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide CAS No. 380394-48-9](/img/structure/B14237100.png)
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a hydroxyethyl group, an imino group, and a dimethylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpropanamide: Similar structure but with a propanamide backbone.
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
380394-48-9 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(2-hydroxyethylimino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-7(9-4-5-11)6-8(12)10(2)3/h11H,4-6H2,1-3H3 |
InChI-Schlüssel |
KRLUQAVMEJSPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCO)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
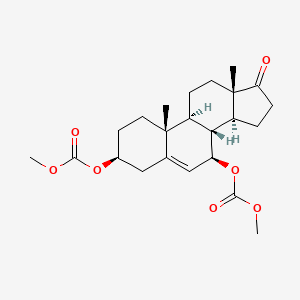
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
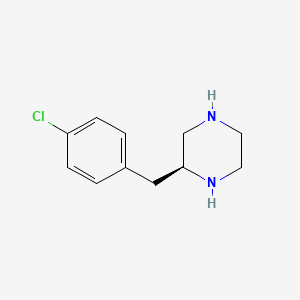
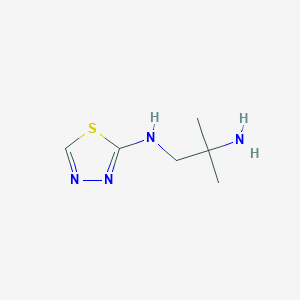
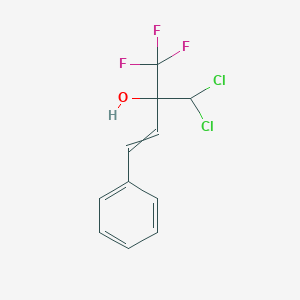
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
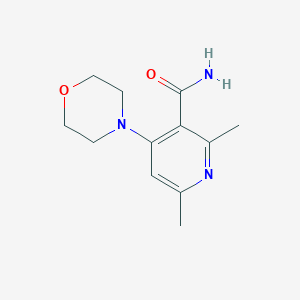

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
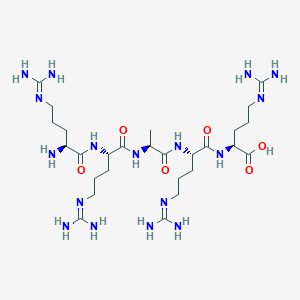
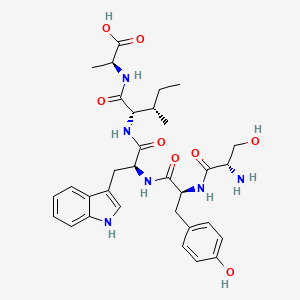
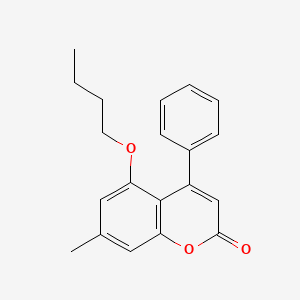
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
